molecular formula C10H11ClN2O4 B8727439 2-((3-Chloro-2-nitrophenyl)amino)butanoic acid

2-((3-Chloro-2-nitrophenyl)amino)butanoic acid

Cat. No. B8727439
M. Wt: 258.66 g/mol
InChI Key: XUQMSQVEUMJRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08716290B2

Procedure details

A mixture of 1-chloro-3-fluoro-2-nitrobenzene (2.00 Kg, 11.4 mol), 2-aminobutyric acid (1.22 kg, 11.8 mol) and K2CO3 (1.58 Kg, 11.4 mol) in anhydrous DMSO (4.2 L) was heated at 80° C. for 16 h (after the reaction initiated, the internal temperature went up to 110° C.). At this time LC-MS analysis showed that the reaction was complete. After cooling to rt, the reaction mixture was carefully poured into water (10 L) with vigorous stirring. The aq. layer was washed with methyl tert-butyl ether (2×5 L) to remove organic impurities. The aq. layer was then acidified to pH ˜1.5 with cond HCl to give an orange solid. The orange solid was collected by filtration, washed with water (2×4 L) and air-dried to give 2-((3-chloro-2-nitrophenyl)amino)butanoic acid (2.85 Kg), which was used as such in the next step. 1H NMR (DMSO-d6) δ ppm 7.35 (t, J=8.3 Hz, 1H), 6.82-6.91 (m, 2H), 6.25 (d, J=7.6 Hz, 1H), 4.14 (td, J=7.4, 5.4 Hz, 1H), 3.4 (br. s., 1H), 1.74-1.92 (m, 2H), 0.88 (t, J=7.4 Hz, 3H). Mass Spectrum (ESI) m/z=259.2 (M+1).
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
1.22 kg
Type
reactant
Reaction Step One
Name
Quantity
1.58 kg
Type
reactant
Reaction Step One
Name
Quantity
4.2 L
Type
solvent
Reaction Step One
Name
Quantity
10 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](F)[C:3]=1[N+:9]([O-:11])=[O:10].[NH2:12][CH:13]([CH2:17][CH3:18])[C:14]([OH:16])=[O:15].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[Cl:1][C:2]1[C:3]([N+:9]([O-:11])=[O:10])=[C:4]([NH:12][CH:13]([CH2:17][CH3:18])[C:14]([OH:16])=[O:15])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 kg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)[N+](=O)[O-]
Name
Quantity
1.22 kg
Type
reactant
Smiles
NC(C(=O)O)CC
Name
Quantity
1.58 kg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4.2 L
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
10 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
went up to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt
WASH
Type
WASH
Details
The aq. layer was washed with methyl tert-butyl ether (2×5 L)
CUSTOM
Type
CUSTOM
Details
to remove organic impurities
CUSTOM
Type
CUSTOM
Details
to give an orange solid
FILTRATION
Type
FILTRATION
Details
The orange solid was collected by filtration
WASH
Type
WASH
Details
washed with water (2×4 L)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)NC(C(=O)O)CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.85 kg
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.